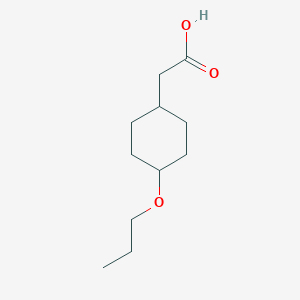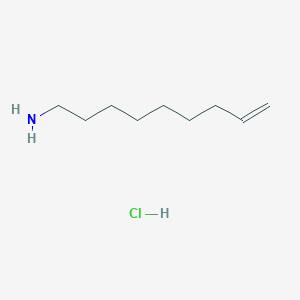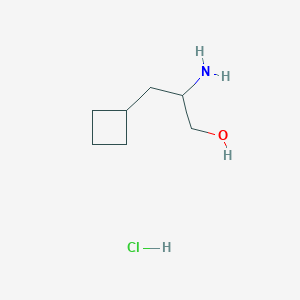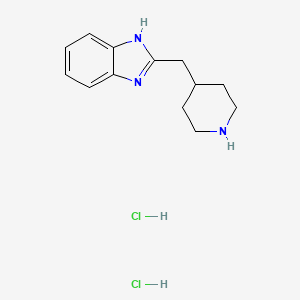![molecular formula C11H17NO B1382541 [2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol CAS No. 1378571-26-6](/img/structure/B1382541.png)
[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol
Descripción general
Descripción
“[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol”, also known as PM061, is an organic compound that belongs to the class of pyridine carbinols. It has a molecular formula of C11H17NO and a molecular weight of 179.26 .
Physical And Chemical Properties Analysis
“[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol” has a molecular weight of 179.26 . Other physical and chemical properties such as boiling point and density are predicted to be 799.1±60.0 °C and 1.40±0.1 g/cm3 respectively .Aplicaciones Científicas De Investigación
Protecting Group for Carboxylic Acids
- Application : 2-(Pyridin-2-yl)ethanol, a derivative of the target compound, has been identified as an effective protecting group for carboxylic acids. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110°C (Elladiou & Patrickios, 2012).
Spectroscopic Studies
- Application : Spectroscopic studies of related pyridine derivatives, such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, show that molecular organization changes in different solvents and concentrations (Matwijczuk et al., 2018).
Maillard Reaction Product
- Application : A Maillard reaction product similar to the target compound has been detected in breads. Its concentration varies with the type of bread and the degree of toasting, and it has been shown to be bioavailable in intestinal cells (Chen, Dai, & Kitts, 2016).
Nickel Complexes Catalysis
- Application : Nickel complexes with bidentate N,O-type ligands that include pyridin-2-yl)methanol derivatives have been synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Antimicrobial Activity
- Application : Molecular derivatives, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, have been investigated for antimicrobial activity, demonstrating both antibacterial and antifungal effects (Sivakumar et al., 2021).
Biocatalytic Synthesis
- Application : The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol has been synthesized in a liquid-liquid biphasic microreaction system, using recombinant E. coli as a whole-cell catalyst, demonstrating a green and efficient method (Chen et al., 2021).
Propiedades
IUPAC Name |
(2-ethyl-6-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-10-9(7-13)5-6-11(12-10)8(2)3/h5-6,8,13H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDKDVCKDYBVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)







![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)



![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
